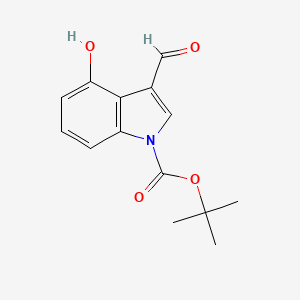

1-Boc-3-Formyl-4-hydroxyindole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 1-Boc-3-Formyl-4-hydroxyindole involves several steps that can be derived from the synthesis of related compounds. For instance, the synthesis of 1-borylisoindoles as described in one study involves a palladium-catalyzed reaction of isoindolines with pinacolborane through sequential dehydrogenation and C-H borylation . Although this does not directly describe the synthesis of 1-Boc-3-Formyl-4-hydroxyindole, the methodology could potentially be adapted for its synthesis by modifying the substituents on the isoindoline precursor.

Another relevant synthesis approach is the catalytic hydrogenation of 4-benzyloxyindoles, which does not stop at the hydroxyindole stage but continues to form 4,5,6,7-tetrahydro-4-ox-indoles . This indicates that careful control of reaction conditions is necessary to obtain the desired hydroxyindole product. Additionally, the study mentions the formylation of esters of 4-benzyloxy-indole-2-carboxylic acid with POCl3/dimethylformamide, which could be a viable method for introducing the formyl group at the appropriate position on the indole ring .

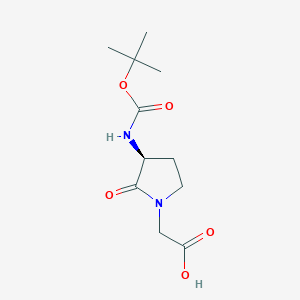

Molecular Structure Analysis

The molecular structure of 1-Boc-3-Formyl-4-hydroxyindole is characterized by the presence of a formyl group at the 3-position and a hydroxy group at the 4-position of the indole ring. The Boc group (tert-butoxycarbonyl) is a common protecting group for amines, which would be attached to the nitrogen of the indole ring. The studies provided do not directly analyze the molecular structure of 1-Boc-3-Formyl-4-hydroxyindole, but they do provide insights into the reactivity and structural features of similar indole derivatives .

Chemical Reactions Analysis

The chemical reactions involving indole derivatives are diverse. For example, the palladium-catalyzed dehydrogenation and C-H borylation of isoindolines to form borylated isoindoles suggest that the indole ring can undergo functionalization at various positions. The formylation reactions and the behavior of hydroxyindoles under different conditions provide further evidence of the reactivity of the indole ring, particularly in electrophilic substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-Boc-3-Formyl-4-hydroxyindole would be influenced by its functional groups. The hydroxy group would contribute to hydrogen bonding and polarity, while the formyl group would make the compound more reactive in nucleophilic addition reactions. The Boc group would increase the steric bulk and protect the amine from unwanted reactions. The provided papers do not directly discuss the properties of 1-Boc-3-Formyl-4-hydroxyindole, but they do mention properties of related compounds, such as the oxidation of hydroxyindole to quinone and subsequent reduction to dihydroxyindole , which suggests sensitivity to redox conditions.

Applications De Recherche Scientifique

Synthesis of Biologically Active Compounds

1-Boc-3-Formyl-4-hydroxyindole serves as a key intermediate in the synthesis of diverse biologically active molecules. For instance, it has been utilized in the development of 5-hydroxyindoles through intramolecular alkynol-furan Diels-Alder cycloaddition, highlighting its role in constructing complex molecules with potential biological activities (Laporte, Hong, Xu, & Wipf, 2013). Furthermore, organocatalytic asymmetric Mannich reactions of 3-hydroxyoxindoles/3-aminooxindoles with in situ generated N-Boc-protected aldimines have been developed to synthesize vicinal oxindole-diamines/amino alcohols, showcasing the compound's versatility in creating stereochemically complex structures with high yields and selectivity (Shan et al., 2016).

Catalytic Transformations

The compound has been pivotal in catalytic transformations, particularly in the synthesis of 3-aryl-3-hydroxyoxindoles. A general method for the catalytic 1,2-addition of aryl and alkenyl boronic acids to isatins using a rhodium(I)/triphenylphosphite catalyst has been described, which allows for the creation of various 3-aryl-3-hydroxyoxindole building blocks in high yields. This showcases the compound's role in facilitating diverse catalytic synthetic strategies (Toullec et al., 2006).

Material Science Applications

In the realm of material science, the unique properties of 1-Boc-3-Formyl-4-hydroxyindole derivatives have been explored for their potential applications. For example, the selective deprotonation of 6-hydroxyindole-based BODIPY derivatives, triggered by binding to Zn2+, switches on NIR fluorescence with high selectivity. This illustrates the compound's utility in developing sensitive and selective bioimaging tools (Cao et al., 2012).

Safety and Hazards

The safety data sheet for a similar compound, 4-Hydroxyindole, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust, use only outdoors or in a well-ventilated area, and wear protective gloves/eye protection/face protection .

Orientations Futures

Indole derivatives, including 1-Boc-3-Formyl-4-hydroxyindole, have attracted increasing attention in recent years due to their potential therapeutic applications . Future research will likely focus on developing simple and efficient synthetic routes to obtain these compounds, given their therapeutic interest .

Mécanisme D'action

Target of Action

It is known that indole derivatives, such as 1-boc-3-formyl-4-hydroxyindole, play a significant role in cell biology . They are used as biologically active compounds for the treatment of various disorders in the human body, including cancer cells and microbes .

Mode of Action

Indole derivatives are known to exhibit various biologically vital properties . They show high-affinity binding to many receptors, which suggests that they may interact with their targets to induce changes .

Biochemical Pathways

It is known that indole and its derivatives can be converted into several halogenated and oxygenated compounds that have promising bioactivity . These compounds can be used as natural colorants or have therapeutic potential to treat human diseases .

Result of Action

Indole derivatives are known to exhibit antitumor, antibacterial, antiviral, and antifungal activities . This suggests that 1-Boc-3-Formyl-4-hydroxyindole may have similar effects.

Action Environment

It is known that the suzuki–miyaura coupling reaction, which is used in the synthesis of boron reagents like 1-boc-3-formyl-4-hydroxyindole, is exceptionally mild and functional group tolerant . This suggests that the reaction conditions may have an impact on the action of 1-Boc-3-Formyl-4-hydroxyindole.

Propriétés

IUPAC Name |

tert-butyl 3-formyl-4-hydroxyindole-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO4/c1-14(2,3)19-13(18)15-7-9(8-16)12-10(15)5-4-6-11(12)17/h4-8,17H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTVZHXNPZANGME-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(C2=C1C=CC=C2O)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30451824 |

Source

|

| Record name | 1-Boc-3-Formyl-4-hydroxyindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30451824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Boc-3-Formyl-4-hydroxyindole | |

CAS RN |

404888-00-2 |

Source

|

| Record name | 1-Boc-3-Formyl-4-hydroxyindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30451824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1337307.png)